molecular formula C24H29NO4 B1615714 Pibaxizine CAS No. 82227-39-2

Pibaxizine

Cat. No.: B1615714
CAS No.: 82227-39-2
M. Wt: 395.5 g/mol
InChI Key: KMUBBNQZNBTUSH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pibaxizine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired product . Industrial production methods for piperazine derivatives often involve similar multi-step synthetic routes, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pibaxizine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pibaxizine has several scientific research applications:

    Chemistry: It is used as a model compound in studies of histamine H1 receptor antagonists.

    Biology: Research involving this compound focuses on its effects on smooth muscle and its potential as a bronchodilator.

    Medicine: this compound’s anticholinergic and anti-serotonin activities make it a candidate for treating conditions like asthma and allergies.

    Industry: It is used in the development of new pharmaceuticals targeting histamine receptors.

Mechanism of Action

Pibaxizine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical histamine-induced responses such as bronchoconstriction and vasodilation. The molecular targets include the H1 receptors located on smooth muscle cells and endothelial cells .

Comparison with Similar Compounds

Pibaxizine is unique among histamine H1 receptor antagonists due to its specific diphenylmethyl piperazine structure. Similar compounds include:

This compound’s unique combination of spasmolytic, anticholinergic, and anti-serotonin activities sets it apart from these other compounds.

Properties

IUPAC Name

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBBNQZNBTUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002573
Record name (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82227-39-2
Record name Pibaxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082227392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBAXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224TL37A39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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